N-(4-Ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide N-(4-Ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide NPY Y2 antagonist (IC50 = 199 nM). Displays no affinity for Y1 receptor at concentrations up to 35 μM. Causes significant lethality in mice. Brain penetrant.
Brand Name: Vulcanchem
CAS No.: 443292-81-7
VCID: VC0004772
InChI: InChI=1S/C27H30N2O2S/c1-2-31-25-15-13-24(14-16-25)28-26(32)29-19-17-23(18-20-29)27(30,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,30H,2,17-20H2,1H3,(H,28,32)
SMILES: CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C27H30N2O2S
Molecular Weight: 446.6 g/mol

N-(4-Ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

CAS No.: 443292-81-7

Inhibitors

VCID: VC0004772

Molecular Formula: C27H30N2O2S

Molecular Weight: 446.6 g/mol

N-(4-Ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide - 443292-81-7

CAS No. 443292-81-7
Product Name N-(4-Ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Molecular Formula C27H30N2O2S
Molecular Weight 446.6 g/mol
IUPAC Name N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Standard InChI InChI=1S/C27H30N2O2S/c1-2-31-25-15-13-24(14-16-25)28-26(32)29-19-17-23(18-20-29)27(30,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,30H,2,17-20H2,1H3,(H,28,32)
Standard InChIKey PMEQBGAGFZDWQX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Description NPY Y2 antagonist (IC50 = 199 nM). Displays no affinity for Y1 receptor at concentrations up to 35 μM. Causes significant lethality in mice. Brain penetrant.
Synonyms N-(4-Ethoxyphenyl)-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide
PubChem Compound 2936384
Last Modified Nov 11 2021
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